molecular formula C19H23N7O4S B2732782 methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate CAS No. 2034552-17-3

methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate

カタログ番号: B2732782
CAS番号: 2034552-17-3
分子量: 445.5
InChIキー: MKTARJDCEORJJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidine ring via a sulfamoyl bridge. The phenylcarbamate moiety introduces hydrogen-bonding and solubility-modifying properties. Its design leverages hybrid heterocyclic systems to optimize steric and electronic interactions with biological targets.

特性

IUPAC Name

methyl N-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4S/c1-13-22-23-18-17(20-9-12-26(13)18)25-10-7-15(8-11-25)24-31(28,29)16-5-3-14(4-6-16)21-19(27)30-2/h3-6,9,12,15,24H,7-8,10-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTARJDCEORJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is an intricate compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Methyl carbamate : This functional group is known for its role in various biological activities.
  • Triazolo[4,3-a]pyrazine moiety : This heterocyclic structure is associated with significant pharmacological properties, including antimicrobial and anticancer activities.
  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.

The molecular formula of the compound is C17H22N6O3SC_{17}H_{22}N_{6}O_{3}S, and it possesses a molecular weight of approximately 378.5 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyrazines have demonstrated effectiveness against various bacterial strains and fungi. The specific interactions of methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate with microbial enzymes could inhibit their growth and proliferation.

CompoundActivity TypeTarget OrganismIC50 Value
Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamateAntibacterialE. coliTBD
Triazolo-pyrazine derivativeAntifungalC. albicansTBD

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. Triazole derivatives are often explored for their ability to modulate pathways involved in tumor growth. In vitro studies have indicated that methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate may target specific kinases or proteases involved in cancer progression.

The mechanism of action for methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It could bind to specific receptors that regulate cell growth or apoptosis.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function within cells.

Study 1: Antibacterial Efficacy

In a recent study assessing the antibacterial efficacy of similar triazole derivatives against E. coli and S. aureus, compounds exhibited varying degrees of inhibition based on structural modifications. The study highlighted the importance of the triazole ring in enhancing activity against resistant strains.

Study 2: Anticancer Properties

A series of compounds similar to methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate were evaluated for their anticancer properties in human cancer cell lines. Results indicated that modifications to the piperidine structure significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The [1,2,4]triazolo[4,3-a]pyrazine core distinguishes this compound from analogs such as triazolo[4,3-b]pyridazines (e.g., compounds 13–17 in ). Pyrazine (two meta-positioned nitrogens) versus pyridazine (two adjacent nitrogens) alters electron distribution and hydrogen-bonding capacity. For example, 6-methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine () exhibits a pyridazine core, which may enhance π-stacking interactions compared to pyrazine.

Substituent Effects

  • Sulfamoyl vs. Amine Linkers : The sulfamoyl group in the target compound provides a rigid, polar bridge, contrasting with the flexible amine linkers in ’s compounds (e.g., N-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ). This rigidity may reduce conformational entropy, improving target binding.
  • Carbamate vs. Ester/Azide Groups: The methyl carbamate substituent offers hydrolytic stability compared to the azide and nitrile groups in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (). Carbamates also enhance solubility relative to hydrophobic esters like those in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().

Physicochemical Properties

Property Target Compound Triazolo[4,3-b]pyridazine Analogs () Tetrahydroimidazo[1,2-a]pyridine ()
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-b]pyridazine Tetrahydroimidazo[1,2-a]pyridine
Molecular Weight (g/mol) ~450 (estimated) 350–450 567.51 (for compound 1l)
Key Substituents Sulfamoyl, carbamate Benzoyl, morpholinoethyl Nitrophenyl, cyano, ester
Melting Point Not reported 120–245°C 243–245°C (compound 1l)
Solubility Moderate (carbamate) Variable (amine derivatives) Low (ester/nitro groups)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。